Zirconium

Vue d'ensemble

Description

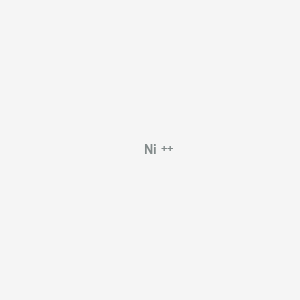

Le cation de zirconium (4+), également connu sous le nom d’ion this compound (IV), est un ion chargé positivement de this compound avec un état d’oxydation de +4. Le this compound est un métal de transition que l’on trouve dans le groupe 4 du tableau périodique. On le trouve couramment dans des minerais tels que le zircon (ZrSiO4) et la baddeleyite (ZrO2). Le cation de this compound (4+) est connu pour son excellente résistance à la corrosion et sa faible section efficace pour les neutrons thermiques, ce qui le rend important dans diverses applications industrielles, en particulier dans l’industrie nucléaire .

Applications De Recherche Scientifique

Zirconium cation (4+) has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in organic synthesis and as a precursor for the synthesis of this compound-based materials.

Biology: Employed in the development of this compound-based biomaterials for medical implants due to its biocompatibility and corrosion resistance.

Medicine: Utilized in radiopharmaceuticals for diagnostic imaging and cancer treatment.

Industry: Applied in the production of ceramics, coatings, and nuclear reactor components due to its high thermal stability and resistance to corrosion

Mécanisme D'action

Le mécanisme d’action du cation de zirconium (4+) implique sa capacité à former des complexes stables avec divers ligands. Cette propriété est exploitée dans son utilisation comme catalyseur, où il facilite les réactions chimiques en stabilisant les états de transition et les intermédiaires. Dans les systèmes biologiques, le cation de this compound (4+) interagit avec les biomolécules, ce qui conduit à son application dans les implants médicaux et les radiopharmaceutiques .

Analyse Biochimique

Biochemical Properties

Zirconium plays a role in several biochemical reactions, primarily through its interaction with enzymes and proteins. This compound complexes have been shown to act as catalysts in organic reactions such as olefin polymerization and alkene metathesis . These reactions are essential in industrial organic synthesis. Additionally, this compound compounds exhibit Lewis acidic behavior, which enhances their catalytic performance in various biochemical processes .

Cellular Effects

This compound, particularly in the form of this compound oxide nanoparticles, has been studied for its effects on various cell types. These nanoparticles can penetrate cell membranes and cause mitochondrial damage, leading to cytotoxicity . The cytotoxic effects are associated with increased oxidative stress within the cells. Studies have shown that this compound oxide nanoparticles exhibit the highest cytotoxicity on HL-60, U-937, HUT-78, and COLO-720L cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. This compound compounds can bind to biomolecules, leading to enzyme inhibition or activation . For example, this compound silicates have been used in medical applications to treat high blood potassium by binding potassium ions in the gastrointestinal tract . This binding interaction mimics the actions of physiological potassium channels, selectively capturing potassium ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound compounds can change over time. This compound oxide, for instance, is known for its stability and resistance to degradation . Long-term exposure to this compound oxide nanoparticles can lead to changes in cellular function, including increased oxidative stress and cytotoxicity . These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound compounds vary with different dosages in animal models. Studies have shown that high doses of this compound oxide nanoparticles can result in significant cytotoxicity and oxidative stress . Conversely, lower doses may exhibit beneficial properties, such as antibacterial and anticancer activity . It is crucial to determine the appropriate dosage to minimize toxic effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its role as a catalyst in organic reactions . This compound-based catalysts are used in various biochemical processes, including polymerization and oxidation reactions . These pathways often involve interactions with enzymes and cofactors that facilitate the conversion of substrates into products.

Transport and Distribution

Within cells and tissues, this compound compounds are transported and distributed through various mechanisms. This compound oxide nanoparticles, for example, can penetrate cell membranes and accumulate within the cytoplasm . The distribution of this compound within cells is influenced by factors such as particle size and surface charge, which affect their localization and accumulation.

Subcellular Localization

This compound compounds exhibit specific subcellular localization patterns that influence their activity and function. For instance, this compound oxide nanoparticles can localize to mitochondria, where they induce oxidative stress and cytotoxicity . The subcellular localization of this compound compounds is often directed by targeting signals or post-translational modifications that guide them to specific cellular compartments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le cation de zirconium (4+) peut être préparé par plusieurs voies de synthèse, notamment :

Méthode hydrothermale : Cela implique la réaction de composés de this compound avec de l’eau à des températures et des pressions élevées pour former le cation de this compound (4+).

Méthode solvothermale : Similaire à la méthode hydrothermale, mais utilise des solvants organiques au lieu de l’eau.

Méthode sol-gel : Cela implique la transition d’un système d’un « sol » liquide (principalement colloïdal) à une phase solide « gel ».

Synthèse assistée par micro-ondes : Cette méthode utilise le rayonnement micro-ondes pour chauffer les réactifs, ce qui conduit à des vitesses de réaction plus rapides et à des rendements plus élevés.

Méthodes de production industrielle

La production industrielle de cation de this compound (4+) implique généralement l’extraction du this compound à partir de ses minerais, suivie d’une purification et d’une conversion en tétrachlorure de this compound (ZrCl4). Le tétrachlorure de this compound est ensuite réduit à l’aide de magnésium dans le procédé Kroll pour produire du this compound métallique, qui peut être traité plus en profondeur pour obtenir le cation de this compound (4+) .

Analyse Des Réactions Chimiques

Types de réactions

Le cation de zirconium (4+) subit divers types de réactions chimiques, notamment :

Hydrolyse : En solutions aqueuses, le cation de this compound (4+) peut subir une hydrolyse pour former des complexes hydroxo.

Complexation : Il peut former des complexes avec divers ligands, y compris les halogénures, les oxalates et les phosphates.

Oxydation et réduction : Le cation de this compound (4+) peut participer à des réactions redox, bien qu’il soit plus souvent trouvé à l’état d’oxydation +4.

Réactifs et conditions courants

Hydrolyse : Eau et conditions acides ou basiques.

Complexation : Ligands tels que le chlorure, l’oxalate et le phosphate sous diverses conditions de pH.

Réactions redox : Agents réducteurs comme le magnésium ou le borohydrure de sodium.

Principaux produits formés

Hydrolyse : Formation de complexes hydroxo tels que [Zr4(OH)8(OH2)16]8+.

Complexation : Formation de complexes de this compound tels que l’oxalate de this compound ou le phosphate de this compound.

Réactions redox : Réduction en this compound métallique ou en composés de this compound à l’état d’oxydation inférieur.

Applications de la recherche scientifique

Le cation de this compound (4+) a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme catalyseur en synthèse organique et comme précurseur pour la synthèse de matériaux à base de this compound.

Biologie : Employé dans le développement de biomatériaux à base de this compound pour les implants médicaux en raison de sa biocompatibilité et de sa résistance à la corrosion.

Médecine : Utilisé dans les radiopharmaceutiques pour l’imagerie diagnostique et le traitement du cancer.

Industrie : Appliqué dans la production de céramiques, de revêtements et de composants de réacteurs nucléaires en raison de sa grande stabilité thermique et de sa résistance à la corrosion

Comparaison Avec Des Composés Similaires

Composés similaires

Cation de titane (4+) : Similaire en propriétés chimiques, mais moins stable en solutions aqueuses.

Cation de hafnium (4+) : Chimiquement similaire au cation de zirconium (4+), mais avec un poids atomique et une densité plus élevés.

Cation de thorium (4+) : Également à l’état d’oxydation +4, mais radioactif et utilisé dans différentes applications

Unicité du cation de this compound (4+)

Le cation de this compound (4+) est unique en raison de sa grande résistance à la corrosion, de sa faible section efficace pour les neutrons thermiques et de sa capacité à former des complexes stables avec une large gamme de ligands. Ces propriétés le rendent particulièrement précieux dans l’industrie nucléaire, les applications médicales et comme catalyseur dans diverses réactions chimiques .

Propriétés

Numéro CAS |

7440-67-7 |

|---|---|

Formule moléculaire |

Zr+4 |

Poids moléculaire |

91.22 g/mol |

Nom IUPAC |

zirconium(4+) |

InChI |

InChI=1S/Zr/q+4 |

Clé InChI |

GBNDTYKAOXLLID-UHFFFAOYSA-N |

Impuretés |

Commercial-grade ... contains from 1 to 3% hafnium. Iron, chromium, tin, niobium, and hafnium. |

SMILES |

[Zr] |

SMILES canonique |

[Zr+4] |

Point d'ébullition |

6471 °F at 760 mm Hg (NIOSH, 2016) 4406 °C 3577 °C 6471°F |

Color/Form |

Bluish-black, amorphous powder or grayish-white lustrous metal (platelets or flakes) of hexagonal lattice below 865 °C; body-centered cubic above 865 °C Grey-white metal; hexagonal Soft, malleable, ductile solid or gray to gold, amorphous powde |

Densité |

6.51 (Metal) (NIOSH, 2016) 6.52 g/cu cm Relative density (water = 1): 6.5 6.51 (metal) 6.51 (Metal) |

melting_point |

1857 °C |

Key on ui other cas no. |

7440-67-7 |

Description physique |

Solid |

Pictogrammes |

Flammable |

Durée de conservation |

Stable under recommended storage conditions. |

Solubilité |

Insoluble (NIOSH, 2016) Soluble in hot concentrated acid Solubility in water: none Insoluble |

Synonymes |

Zirconium |

Pression de vapeur |

0 mm Hg (approx) (NIOSH, 2016) Approximately 0 mm Hg 0 mmHg (approx) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What makes zirconium suitable for nuclear applications?

A1: this compound exhibits exceptional resistance to aqueous corrosion and radiation damage, coupled with robust mechanical properties even under intense radiation. [, , ] This makes it an ideal material for fuel cladding in nuclear reactors, specifically pressurized water reactors (PWRs) and boiling water reactors (BWRs). [, ]

Q2: How does the presence of hafnium impact the use of this compound in nuclear reactors?

A2: While chemically similar, hafnium possesses a high thermal neutron absorption cross-section, hindering nuclear reactions. Nuclear-grade this compound must therefore have minimal hafnium content (<100 ppm). []

Q3: Are there alternative materials to titanium for biomedical implants?

A3: this compound and its alloys present a potential alternative to titanium for biomedical implants due to their shared electrochemical and material properties, including high strength and a passive oxide layer for corrosion resistance. [, ]

Q4: What role does this compound play in enhancing the wear resistance of materials?

A4: Nanometer nickel-zirconium dioxide composite deposits demonstrate excellent wear resistance at high temperatures. [] The incorporation of this compound dioxide particles hinders grain growth, leading to increased hardness and wear resistance. []

Q5: Can this compound improve the stability of materials in challenging environments?

A5: Adding this compound isopropoxide (ZrPr) to silica molecular sieve MCM-41 enhances its stability in alkaline solutions without altering its pore characteristics. [] This improvement is attributed to the presence of this compound. []

Q6: What is the impact of this compound on the mechanical properties of aluminum alloys?

A6: Adding this compound to aluminum alloys like Al 6063 significantly refines the grain structure. [] This refinement stems from the formation of Al3Zr particles, which serve as effective nucleation sites during solidification, leading to improved mechanical properties. []

Q7: Are there any advancements in exhaust catalyst technology using this compound?

A7: this compound titanate-based solid solutions are being explored as carrier materials for motorcycle exhaust catalysts. [] These solutions, formed using titanium oxide, this compound oxide, and a stabilizer, offer a cost-effective alternative to traditional catalysts that rely on expensive metals like rhodium. []

Q8: What is the role of ligands in this compound-based tanning processes?

A9: this compound oxychloride, when combined with suitable ligands, particularly citric acid, shows potential as a tanning agent in leather processing. [] Citric acid enhances the hydrothermal stability of the treated leather. [] The precipitation point of this compound oxychloride solutions is influenced by the presence and concentration of ligands like citric acid. []

Q9: How does the composition of iron-zirconium oxides affect their reduction behavior?

A10: The iron content in iron-zirconium oxides significantly influences the chemical state of Fe3+ cations, leading to variations in their reduction behavior. [] At low iron contents (≤ 20 atom%), Fe3+ cations are integrated within the zirconia lattice, making their reduction to Fe° challenging. Conversely, at higher iron contents (> 70 atom%), Zr4+ cations are incorporated into the α-Fe2O3 lattice, facilitating the reduction of Fe3+ to Fe°. []

Q10: What are the applications of this compound tetrafluoride (ZrF4) and hexafluorozirconic acid?

A11: ZrF4 is crucial in manufacturing heavy-metal fluoride glasses, renowned for their use in optical fibers due to their high purity. [] Hexafluorozirconic acid finds applications in metal finishing processes, while its alkali metal salts are essential components in abrasive grinding wheels. []

Q11: Can this compound compounds be used for colorimetric determination of specific elements?

A12: Kaempferol, a flavonoid, forms a yellow complex with this compound in acidic solutions, enabling colorimetric determination of this compound concentrations. []

Q12: How does this compound interact with ammonium hydroxide on Zircaloy-4 surfaces?

A13: X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES) studies reveal that nitrogen from ammonium hydroxide can diffuse into the subsurface of Zircaloy-4. [] Argon sputtering of the treated surface causes this nitrogen to resurface, suggesting dynamic interactions between this compound, oxygen, and nitrogen at the material interface. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

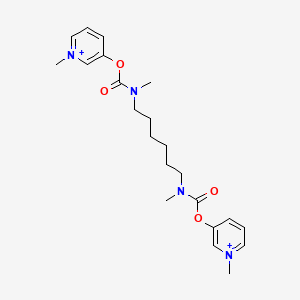

![6-(1-Hydroxyethyl)-4-methyl-3-[5-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1199953.png)